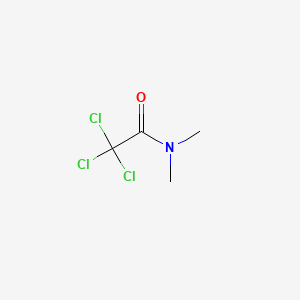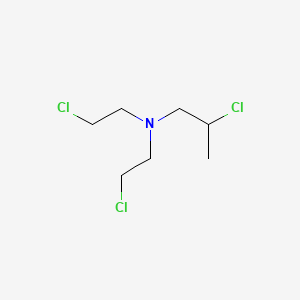
Novembichine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Novembichine is a nitrogen mustard compound known for its alkylating properties It has been widely studied and utilized in various fields, particularly in medicinal chemistry, due to its ability to interfere with DNA replication and cell division
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
Novembichine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, ammonia, or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .
科学研究应用
Novembichine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Methyl-bis(beta-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Tris(beta-chloroethyl)amine: Known for its use in cancer treatment.
Chlorambucil: A related alkylating agent used in chemotherapy
属性
CAS 编号 |
3572-69-8 |
|---|---|
分子式 |
C7H14Cl3N |
分子量 |
218.5 g/mol |
IUPAC 名称 |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3 |
InChI 键 |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl |
规范 SMILES |
CC(CN(CCCl)CCCl)Cl |
相关CAS编号 |
1936-40-9 (hydrochloride) |
同义词 |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol](/img/structure/B1212414.png)
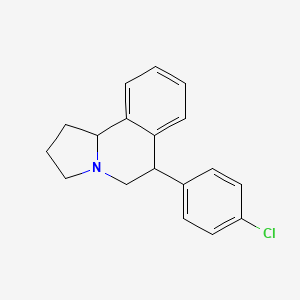


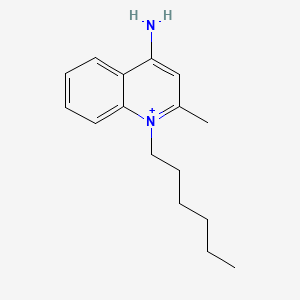
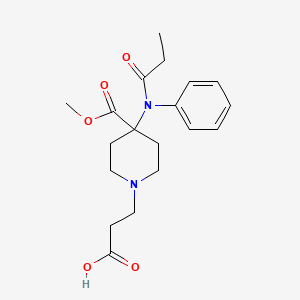
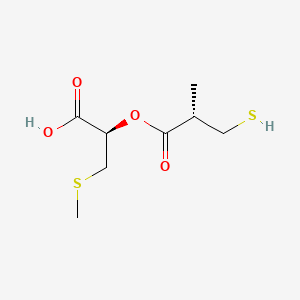
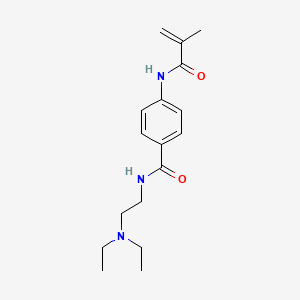
![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)
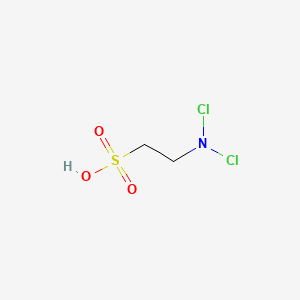

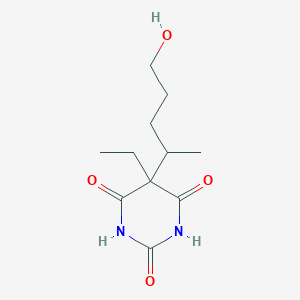
![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)
